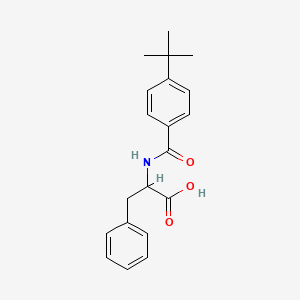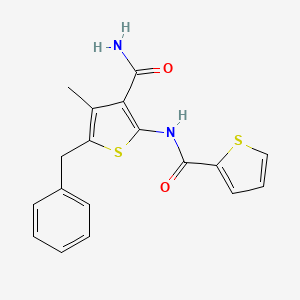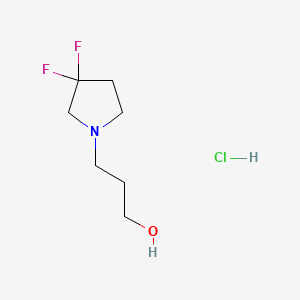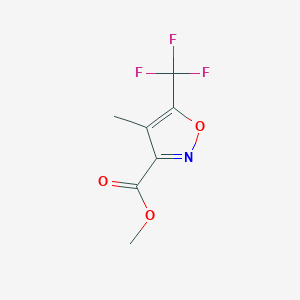![molecular formula C26H24N2O9 B12450053 oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate](/img/structure/B12450053.png)
oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-({1,3-DIOXO-2-[2-(PROPANOYLOXY)ETHYL]ISOINDOL-5-YL}OXY)-1,3-DIOXOISOINDOL-2-YL]ETHYL PROPANOATE is a complex organic compound characterized by its unique structure, which includes multiple isoindole and propanoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-({1,3-DIOXO-2-[2-(PROPANOYLOXY)ETHYL]ISOINDOL-5-YL}OXY)-1,3-DIOXOISOINDOL-2-YL]ETHYL PROPANOATE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate isoindole derivatives, which are then subjected to esterification and other functional group modifications to achieve the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are also explored to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-({1,3-DIOXO-2-[2-(PROPANOYLOXY)ETHYL]ISOINDOL-5-YL}OXY)-1,3-DIOXOISOINDOL-2-YL]ETHYL PROPANOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2-[5-({1,3-DIOXO-2-[2-(PROPANOYLOXY)ETHYL]ISOINDOL-5-YL}OXY)-1,3-DIOXOISOINDOL-2-YL]ETHYL PROPANOATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are explored to understand its potential as a drug candidate or biochemical probe.
Medicine: Research focuses on its therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-[5-({1,3-DIOXO-2-[2-(PROPANOYLOXY)ETHYL]ISOINDOL-5-YL}OXY)-1,3-DIOXOISOINDOL-2-YL]ETHYL PROPANOATE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or signal transduction, leading to various physiological effects. Detailed studies are conducted to elucidate these mechanisms and identify the compound’s molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]AMINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
- 2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
Uniqueness
Its multiple functional groups allow for diverse chemical modifications, making it a versatile compound in various research fields .
Propriétés
Formule moléculaire |
C26H24N2O9 |
|---|---|
Poids moléculaire |
508.5 g/mol |
Nom IUPAC |
2-[5-[1,3-dioxo-2-(2-propanoyloxyethyl)isoindol-5-yl]oxy-1,3-dioxoisoindol-2-yl]ethyl propanoate |
InChI |
InChI=1S/C26H24N2O9/c1-3-21(29)35-11-9-27-23(31)17-7-5-15(13-19(17)25(27)33)37-16-6-8-18-20(14-16)26(34)28(24(18)32)10-12-36-22(30)4-2/h5-8,13-14H,3-4,9-12H2,1-2H3 |
Clé InChI |
USPTZJSSRZOMTE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OCCN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)CCOC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chlorophenyl)sulfanyl]-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}propanamide](/img/structure/B12449984.png)
![N-[4-(diethylamino)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12449993.png)

![1-amino-N-(3,4-dichlorophenyl)-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12450015.png)
![5-{[(2-fluorophenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12450017.png)


![N-[(5-methylfuran-2-yl)methyl]-1,3-diphenylpyrazole-4-carboxamide](/img/structure/B12450036.png)
![[4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetic acid](/img/structure/B12450044.png)
![2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide](/img/structure/B12450049.png)
![2-chloro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B12450058.png)

![4-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12450072.png)
![2-[2,5-Dimethyl-7-(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]ethanol](/img/structure/B12450078.png)
